![molecular formula C14H17NO3 B182149 tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate CAS No. 124499-21-4](/img/structure/B182149.png)

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate

Übersicht

Beschreibung

Tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate (TBPCA) is an organic compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. It was first synthesized in the early 1990s, and since then its use has been growing steadily. TBPCA is a versatile building block for organic synthesis, with its unique reactivity and selectivity allowing for the synthesis of a wide range of compounds. It is also used in pharmaceuticals, as it can be used to synthesize drugs with improved solubility and stability. In biochemistry, TBPCA is used to study the structure and function of proteins, as well as to study the effects of different compounds on biochemical pathways.

Wissenschaftliche Forschungsanwendungen

Electrochemical Oxidation of Phenolic Compounds

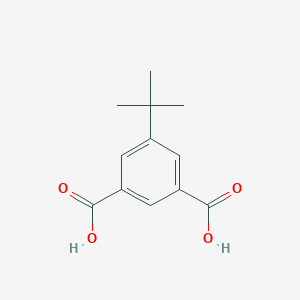

Research on the electrochemical oxidation of phenolic compounds, such as 2,6-di-tert-butyl-4-isopropylphenol and 2,4,6-tri-tert-butylphenol, reveals the formation of phenoxy radicals and phenoxonium ions under varying conditions. These studies contribute to understanding the electrochemical behavior of phenols, providing insights that could be relevant to the electrochemical properties and potential applications of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate in synthesis or as an intermediate in organic reactions (Richards & Evans, 1977); (Richards, Whitson, & Evans, 1975).

Oxidation Mechanisms and Antioxidant Activities

The oxidation mechanisms of phenols and their antioxidant activities have been a subject of interest. Studies such as the oxidation of 2,6-di-tert-butyl-4-methylphenol using hydrogen peroxide-heteropolyacid systems offer valuable insights into the oxidation processes of phenolic compounds, which could relate to the chemical behavior of tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate (Shimizu et al., 1990).

Catalyst Development for Organic Synthesis

Research into the development of catalysts for the alkylation reaction of phenol and tert-butyl alcohol highlights the importance of tert-butylphenol derivatives in organic synthesis. Such research could suggest potential catalytic roles or synthetic applications for tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate in the synthesis of tert-butylphenol or related compounds (Zhang et al., 2022).

Synthesis of Chemical Intermediates

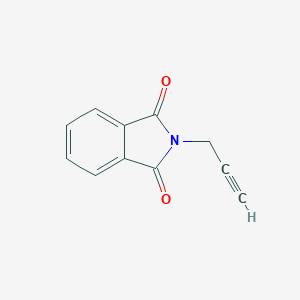

The synthesis of acaricide propargite and studies on cyclic sulfate formation from epoxides provide examples of chemical synthesis where tert-butyl and phenoxyacetate derivatives play crucial roles. These examples may offer parallels to potential synthetic pathways or applications for tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate in producing specialized chemicals or as an intermediate in organic syntheses (Cheng-xiang, 2010); (Nishinaga & Wakabayashi, 1978).

Eigenschaften

IUPAC Name |

tert-butyl 2-[4-(cyanomethyl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)10-17-12-6-4-11(5-7-12)8-9-15/h4-7H,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJEWOLARWFGZSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567313 | |

| Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-[4-(cyanomethyl)phenoxy]acetate | |

CAS RN |

124499-21-4 | |

| Record name | tert-Butyl [4-(cyanomethyl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B182083.png)